DMPU-HF Reagent
Overview
Description
DMPU-HF Reagent is a chemical compound with the molecular formula C6H12N2O·FH. It is known for its unique structure, which includes a hexahydropyrimidine ring substituted with two methyl groups and a hydrofluoride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride, also known as DMPU-HF Reagent, is the fluorine atom in various organic molecules . The compound acts as a nucleophilic fluorination reagent, introducing a fluorine atom into organic molecules .
Mode of Action
1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride interacts with its targets through hydrogen bonding . The compound forms a stable complex with hydrogen fluoride (HF) through hydrogen bonding, which is then used as a nucleophilic fluorination reagent . This interaction results in the introduction of a fluorine atom into organic molecules .
Biochemical Pathways
The action of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride affects the fluorination transformations pathway . The compound’s interaction with its targets leads to the nucleophilic fluorination of organic molecules, which can significantly change the pKa, lipophilicity, and conformation of these molecules .
Pharmacokinetics
It is known that the compound is a liquid and is typically stored at temperatures between 2-8°c
Result of Action
The molecular and cellular effects of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride’s action include the introduction of a fluorine atom into organic molecules . This can result in significant changes to the pKa, lipophilicity, and conformation of these molecules , which can have various downstream effects depending on the specific organic molecule being modified.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethylhexahydropyrimidin-2-one Hydrofluoride. For instance, the compound is more tolerant of transition metals due to the reduced basicity of DMPU, compared to Triethylamine and Pyridine . This means that the presence of transition metals in the environment could potentially influence the compound’s action. Additionally, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
DMPU-HF Reagent can be synthesized through several methods. One common approach involves the reaction of N-methyl ethanolamine with methylamine under high temperature and pressure conditions, followed by the introduction of carbon dioxide. Another method involves the reaction of 1,2-dichloroethane with methylamine and carbon dioxide at elevated temperatures. These reactions typically require catalysts such as alumina to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DMPU-HF Reagent undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
DMPU-HF Reagent has a wide range of applications in scientific research:
Comparison with Similar Compounds
DMPU-HF Reagent can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone:
3,4-Dihydropyrimidin-2(1H)-one: Synthesized via the Biginelli reaction, this compound exhibits broad biological activities, including antiviral and antibacterial properties.
The uniqueness of this compound lies in its hydrofluoride moiety, which imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSGFXCWXVXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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